molecular formula C4H9N3O B026205 1-Nitrosopiperazine CAS No. 5632-47-3

1-Nitrosopiperazine

Cat. No. B026205
CAS RN: 5632-47-3
M. Wt: 115.13 g/mol
InChI Key: CVTIZMOISGMZRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-nitrosopiperazine and similar compounds typically involves the introduction of a nitroso group into the piperazine ring. While specific methods for synthesizing 1-nitrosopiperazine are not detailed in the provided papers, the synthesis and research of polyfunctional "hybrid" compounds containing fragments of nitroxyl radicals (NR) in a molecule is a rapidly developing area. This involves creating spin-labeled conjugates, where the introduction of a nitroxyl fragment into a molecule can lead to the modification or strengthening of biological activity, showing the versatility and potential of nitroxyl chemistry in drug development and other applications (Grigor’ev, Tkacheva, & Morozov, 2014).

Molecular Structure Analysis

The molecular structure of 1-nitrosopiperazine consists of a piperazine backbone with a nitroso functional group attached. The presence of the nitroso group significantly impacts the compound's electronic distribution, potentially altering its reactivity and interaction with biological molecules. The stability and reactivity of nitroxides, including compounds structurally related to 1-nitrosopiperazine, are notable, as they can act as oxidants or reductants depending on their oxidation state, illustrating the importance of such functional groups in organic synthesis and biological applications (Leifert & Studer, 2023).

Chemical Reactions and Properties

1-Nitrosopiperazine, like other nitroso compounds, can participate in various chemical reactions, including redox reactions and conjugation with other molecules. The unique chemical properties of nitroso groups, such as their ability to act as electron-withdrawing or donating groups depending on the context, play a crucial role in these reactions. Although specific reactions involving 1-nitrosopiperazine are not detailed in the available literature, the study of nitroxides suggests a rich chemistry that could be applied to nitrosoamines for the development of pharmacological agents and materials science applications.

Physical Properties Analysis

The physical properties of 1-nitrosopiperazine, including solubility, melting point, and boiling point, are influenced by the presence of the nitroso group. While specific data on 1-nitrosopiperazine are not provided, the general behavior of nitroso compounds suggests that such functional groups can affect the compound's physical state and behavior in solutions, which is critical for its application in various chemical and biological contexts.

Chemical Properties Analysis

The chemical properties of 1-nitrosopiperazine, such as reactivity towards nucleophiles, electrophiles, and radicals, are central to its potential applications in synthesis and as a biological agent. Nitroxides, closely related to nitroso compounds, exhibit a range of chemical behaviors across their different oxidation states, indicating the potential versatility of 1-nitrosopiperazine in chemical transformations and as a reactive intermediate in organic synthesis (Leifert & Studer, 2023).

References

Scientific Research Applications

  • Synthesis and Drug Development

    • Field : Organic Chemistry and Pharmacology.
    • Application : The synthesis of 1-nitrosopiperazine and similar compounds typically involves the introduction of a nitroso group into the piperazine ring. This is a rapidly developing area, creating spin-labeled conjugates, where the introduction of a nitroxyl fragment into a molecule can lead to the modification or strengthening of biological activity.
    • Methods : While specific methods for synthesizing 1-nitrosopiperazine are not detailed in the provided papers, the synthesis and research of polyfunctional “hybrid” compounds containing fragments of nitroxyl radicals (NR) in a molecule is a rapidly developing area.
    • Results : The introduction of a nitroxyl fragment into a molecule can lead to the modification or strengthening of biological activity, showing the versatility and potential of nitroxyl chemistry in drug development and other applications.
  • Carcinogenic Effects

    • Field : Toxicology.
    • Application : 1-Nitrosopiperazine has been found to induce malignant tumors in rats.
    • Methods : Chronic oral administration of this compound led to the development of olfactory and liver tumors in rats.
    • Results : The study found that 1-Nitrosopiperazine has carcinogenic effects when administered orally to rats.
  • CO2 Capture Process

    • Field : Environmental Science .
    • Application : Nitramines, including 1-Nitrosopiperazine, can be formed from the use of amines in post-combustion CO2 capture (PCC) plants and end up in the environment .
    • Methods : The determination of nitramines in aqueous and soil samples often requires an extraction step before their determination. Liquid–liquid extraction (LLE) using dichloromethane and solid phase extraction (SPE) with an activated carbon based material have been the two most common extraction methods .
    • Results : Nitramines are reported as potent carcinogens and may pose a higher risk to public health and ecosystems in close vicinity of a PCC plant .
  • Pharmaceutical Impurities

    • Field : Pharmaceutical Chemistry .
    • Application : Nitrosamines, including 1-Nitrosopiperazine, can be impurities in pharmaceutical products. The European Medicines Agency (EMA) has provided guidance to marketing authorization holders on how to avoid the presence of nitrosamine impurities .
    • Methods : Companies are required to have appropriate control strategies to prevent or limit the presence of these impurities and, where necessary, to improve their manufacturing processes .
    • Results : There is a very low risk that nitrosamine impurities at the levels found in medicines could cause cancer in humans .
  • Mass Spectrometry

    • Field : Analytical Chemistry .
    • Application : 1-Nitrosopiperazine can be analyzed using mass spectrometry, a powerful tool for identifying and quantifying compounds in a sample .
    • Methods : The mass spectrum of 1-Nitrosopiperazine can be obtained using electron ionization .
    • Results : The mass spectrum provides valuable information about the molecular structure of 1-Nitrosopiperazine .
  • Forensic Drug Analysis

    • Field : Forensic Science .
    • Application : Piperazines, including 1-Nitrosopiperazine, can be identified and analyzed in seized materials .
    • Methods : Gas chromatography-mass spectrometry (GC-MS) is one of the most commonly used techniques for the identification of forensic drug samples .
    • Results : The analysis can provide evidence of the presence of piperazines in seized materials .
  • Nitrosamine Assessment Policies

    • Field : Regulatory Science .
    • Application : The World Health Organization (WHO) has provided updates on N-nitrosamine impurities, including 1-Nitrosopiperazine, in active pharmaceutical ingredients (APIs) and finished pharmaceutical products (FPPs) .
    • Methods : Applicants are reminded of the latest N-nitrosamines assessment policies and are required to introduce the implementation of corrective actions such that the acceptable intake (AI) or further reduced interim limits are achieved .
    • Results : The AI for 1-Nitrosopiperazine has been revised based on the Carcinogenic Potency Categorization Approach (CPCA). The WHO continues to monitor the responses related to these products and the ongoing work by manufacturers to decrease the impurity up to the revised limit .
  • Production Process

    • Field : Industrial Chemistry .
    • Application : 1-Nitrosopiperazine can be produced by contacting an aqueous piperazine solution with a mineral acid .
    • Methods : The production process involves maintaining the solution at a temperature below about 50 degrees Celsius .
    • Results : This process results in the production of 1-Nitrosopiperazine .

Safety And Hazards

1-Nitrosopiperazine is classified as a skin corrosive, skin sensitizer, respiratory sensitizer, carcinogen, and reproductive toxicant . It can cause severe skin burns and eye damage, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, is suspected of causing cancer, and is suspected of damaging fertility or the unborn child .

Future Directions

The presence of nitrosamines in pharmaceutical products has previously been overlooked due to a lack of understanding of how they form during the manufacturing process . As a risk mitigation strategy, components with a high potential to form nitrosamine should be avoided . In the absence of suitable alternatives, sufficient measures to maintain nitrosamines below acceptable intake levels must be applied . The formulation can be supplemented with nitrosating inhibitors, such as vitamin C, to stop the generation of nitrosamine .

properties

IUPAC Name

1-nitrosopiperazine
Source PubChem
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InChI

InChI=1S/C4H9N3O/c8-6-7-3-1-5-2-4-7/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTIZMOISGMZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9N3O
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DSSTOX Substance ID

DTXSID9021059
Record name N-Nitrosopiperazine
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Molecular Weight

115.13 g/mol
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Vapor Pressure

0.01 [mmHg]
Record name N-Nitrosopiperazine
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Product Name

1-Nitrosopiperazine

CAS RN

5632-47-3
Record name N-Nitrosopiperazine
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Record name 1-Nitrosopiperazine
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Record name N-Nitrosopiperazine
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Record name 1-NITROSOPIPERAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
144
Citations
J Wohlfart, O Scherf-Clavel, M Kinzig, F Sörgel… - … of Pharmaceutical and …, 2021 - Elsevier
Upon emergence of nitrosamines in various drugs, eg in valsartan, metformin and ranitidine, 4-methyl-1-nitrosopiperazine (MeNP) was found in rifampicin in August 2020. Rifampicin is …
Number of citations: 16 www.sciencedirect.com
M Ashouripashaki - 2012 - repositories.lib.utexas.edu
… The reaction of PZ and nitrite can form 1-nitrosopiperazine (also mononitrosopiperazine, MNPZ) and NN,dinitrosopiperazine (DNPZ). Carcinogenicity of DNPZ is almost 20 times as that …
Number of citations: 7 repositories.lib.utexas.edu
NA Fine, MJ Goldman, PT Nielsen, GT Rochelle - Energy procedia, 2013 - Elsevier
… Carcinogenicity of nitrosothiomorpholine and 1-nitrosopiperazine in rats. Cancer Res. Clin. … Formation and Decomposition of 1-Nitrosopiperazine in the CO2 Capture Process. MS Thesis…
Number of citations: 28 www.sciencedirect.com
MJ Goldman, NA Fine, GT Rochelle - Environmental science & …, 2013 - ACS Publications
Piperazine (PZ) is an efficient amine for carbon capture systems, but it can form N-nitrosopiperazine (MNPZ), a carcinogen, from nitrogen oxides (NO x ) in flue gas from coal or natural …
Number of citations: 54 pubs.acs.org
H Garcia, L Keefer, W Lijinsky, CEM Wenyon - Zeitschrift für …, 1970 - Springer
Two cyclic nitrosamines, nitrosothiomorpholine and 1-nitrosopiperazine, have been tested by long term feeding to rats in drinking water, at 50 mg/l and 200 mg/l. Nitrosothiomorpholine …
Number of citations: 76 link.springer.com
T Bellander, BG Österdahl, L Hagmar… - International archives of …, 1988 - Springer
Piperazine has been shown to nitrosate in vivo to N-mononitrosopiperazine (MNPZ) by oral intake. Urine from workers exposed to piperazine in a chemical plant was analysed for …
Number of citations: 17 link.springer.com
P Jackson, MI Attalla - Rapid communications in mass …, 2010 - Wiley Online Library
… The low-energy CID spectrum of protonated 1-nitrosopiperazine (m/z 116) obtained from the reaction mixture exposed to synthetic flue gas and the standard material from Toronto …
NA Fine, GT Rochelle - Energy Procedia, 2013 - Elsevier
… Carcinogenicity of nitrosothiomorpholine and 1-nitrosopiperazine in rats. Cancer Res. Clin. … Formation and Decomposition of 1-Nitrosopiperazine in the CO2 Capture Process. MS Thesis…
Number of citations: 24 www.sciencedirect.com
W Lijinsky, HW Taylor - Zeitschrift für Krebsforschung und Klinische …, 1977 - Springer
… It is, however, compatible with the now-apparent noncarcinogenicity of 1-nitrosopiperazine (Garcia et al., 1970), and with the lack of mutagenic activity of both mononitrosopiperazines in …
Number of citations: 22 link.springer.com
LA Love, W Lijinsky, LK Keefer, H Garcia - Zeitschrift für Krebsforschung …, 1977 - Springer
… Firstly, 1-nitrosopiperazine, as a secondary amine, should be … Secondly, we have found that 1-nitrosopiperazine can … in several samples of 1-nitrosopiperazine which were assayed by …
Number of citations: 30 link.springer.com

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